molecular formula C3H2Cl2O B1265527 3,3-Dichloroacrolein CAS No. 2648-51-3

3,3-Dichloroacrolein

Cat. No. B1265527
CAS RN: 2648-51-3
M. Wt: 124.95 g/mol
InChI Key: YCOYDSQEOWWYDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Dichloroacrolein involves several chemical methods. One notable approach is the condensation of 3,3-dichloroacrolein with cyclic ketones, leading to 2∶1 condensation products, which can further undergo cyclization in an acidic medium to yield corresponding 2H-pyran-2-one derivatives (Zakharkin & Sorokina, 1962). Another method involves the reaction of 3,3-dichloroacrolein with carbonyl compounds, resulting in substituted 5,5-dichloro-2,4-pentadien-1-ones, which can be cyclized to form 2H-pyran-2-one derivatives (Zakharkin & Sorokina, 1958).

Scientific Research Applications

Synthesis of Biologically Active Heterocycles

3,3-Dichloroacrolein plays a role in the synthesis of various biologically active compounds. An example is its involvement in the synthesis of 3,3-disubstituted oxindoles, which are important in pharmaceuticals and natural products. The tandem radical cyclization of N-arylacrylamides, a method using radical sources, has been a significant approach for synthesizing diversely functionalized 3,3-disubstituted oxindoles, highlighting the relevance of 3,3-dichloroacrolein in creating these heterocycles (Chen, Yu, & Xiao, 2014).

Catalytic Enantioselective Synthesis

3,3-Dichloroacrolein also finds application in the development of synthetic methodologies, particularly in catalytic enantioselective synthesis. This process is vital for creating drugs and pharmaceutically active compounds with specific configurations, significantly influencing their biological activity. Research in this area has focused on constructing fully substituted C3 stereocenters of oxindole, with implications for modern drug-discovery programs (Cao, Zhou, & Zhou, 2018).

Safety And Hazards

The safety data for 3,3-Dichloroacrolein indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Protective equipment should be used to avoid dust formation .

properties

IUPAC Name

3,3-dichloroprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O/c4-3(5)1-2-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDSQEOWWYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181071
Record name 3,3-Dichloroacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloroacrolein

CAS RN

2648-51-3
Record name 3,3-Dichloro-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2648-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dichloroacrolein
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Record name 3,3-Dichloroacrolein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloroprop-2-enal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Robinson, RJ Bull, GR Olson, J Stober - Cancer letters, 1989 - Elsevier
Several chlorinated acetones have been indentified in drinking water and these, as well as a number of chlorinated acroleins, are produced by chlorination of humic acid solutions. …
Number of citations: 45 www.sciencedirect.com
LP Sorokina, LI Zakharkin - Bulletin of the Academy of Sciences of the …, 1964 - Springer
Preparation of 6-substituted 2H-pyran-2-ones via 3,3-dichloroacrolein and its chloroacetals Page 1 UDC 542.951.2 PREPARATION OF 6-SUBSTITUTED 2H-PYRAN'2"ONES VIA 3,3-…
Number of citations: 3 link.springer.com
AV Bogdanova, MF Shostakovsky… - Bulletin of the Academy …, 1957 - Springer
The conditions were found for the hydrolysis of cyclohexyl vinyl ether, and for its reactions with hydrogen chloride, carbon tetrachloride, alcohols, and phenols. The products were …
Number of citations: 3 link.springer.com
AV Bogdanova, WF Shostakovsky - Bulletin of the Academy of Sciences of …, 1957 - Springer
An investigation was made of the reaction of vinyl. ethers with carbon tetrachloride in presence, of various agents capable of initiating reaction by a free-radical mechanism. 2. It was …
Number of citations: 3 link.springer.com
LI Zakharkin, LP Sorokina - Bulletin of the Academy of Sciences of the …, 1958 - Springer
A study was made of the condensation of 3,3-dichloroacrolein with various ketones; the products were substituted 5,5-dichloro-2,4-pentadien-1-ones. 2. These substituted 5,5-dichloro-2,…
Number of citations: 3 link.springer.com
LI Zakharkin, LP Sorokina - Bulletin of the Academy of Sciences of the …, 1962 - Springer
Condensation of 3,3-dichloroacrolein with cyclic ketones and cyclization of the condensation products to 2H-pyran-2-one derivati Page 1 CONDENSATION OF 3,3-DICHLOROACROLEIN …
Number of citations: 3 link.springer.com
J Devillers, E Mombelli - SAR and QSAR in Environmental …, 2010 - Taylor & Francis
The OECD QSAR Application Toolbox versions 1.1.01 and 1.1.02 and Toxtree version 1.60, which were developed for facilitating the practical use of (Q)SAR approaches by regulators, …
Number of citations: 22 www.tandfonline.com
H Nagahori, Y Tomigahara, N Isobe… - Journal of agricultural …, 2009 - ACS Publications
Metabolism of pyridalyl [2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether] labeled at position 2 of the dichloropropenyl group with 14 C was …
Number of citations: 10 pubs.acs.org
R Benigni, L Passerini… - Environmental and …, 2003 - Wiley Online Library
Aldehydes are important industrial compounds that are used for the synthesis of chemicals and pharmaceuticals and as solvents, food additives, and disinfectants. Because of their …
Number of citations: 61 onlinelibrary.wiley.com
RZ MUGGLI - 1960 - search.proquest.com
Gompounds of the type age have been the object of very little researeh, 2, 3, 3-Trichloroaerolein (TCA) was prepared by Prins (31) by the sulfuric acid hydrolysis of l, l, 2, 3, 3-…
Number of citations: 0 search.proquest.com

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